molecular formula C7H6FN B1468329 4-(1-Fluorovinyl)pyridine CAS No. 1331912-45-8

4-(1-Fluorovinyl)pyridine

Cat. No.: B1468329
CAS No.: 1331912-45-8
M. Wt: 123.13 g/mol
InChI Key: WRWKKVYVZRQKFL-UHFFFAOYSA-N
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Description

“4-(1-Fluorovinyl)pyridine” is a chemical compound that is available for purchase from various suppliers . It is a type of pyridine, which is a basic heterocyclic organic compound . Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Synthesis Analysis

The synthesis of pyridine derivatives, including fluorinated pyridines, has been extensively studied . One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This results in 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .


Molecular Structure Analysis

The molecular structure of pyridine derivatives has been investigated using various techniques . The geometrical structures, electronic structures, heats of formation, detonation properties, thermal stabilities, thermodynamic properties, and electrostatic potential of these compounds have been fully investigated using density functional theory .


Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions . For example, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C affords 2-substituted pyridines .


Physical and Chemical Properties Analysis

Pyridine derivatives exhibit a range of physical and chemical properties . For example, the density of these compounds can range from 1.70 g cm^3 to 2.11 g cm^3 . The detonation velocity can range from 7.1 km s^−1 to 9.77 km s^−1, and the detonation pressure can range from 21.5 GPa to 46.0 GPa .

Scientific Research Applications

Catalytic Reactions

4-(1-Fluorovinyl)pyridine and its derivatives have been explored for their potential in catalytic reactions. For instance, enantioselective, catalytic fluorolactonization reactions using HF-pyridine as a nucleophilic fluoride source have been reported. This methodology provides access to lactones with fluorine-bearing stereogenic centers in high enantio- and diastereoselectivity, highlighting the utility of fluorovinyl pyridines in synthesizing complex molecules with precise control over their spatial arrangement (Woerly, Banik, & Jacobsen, 2016).

Fluorescent Sensors

Fluorovinyl pyridines have been utilized in the development of fluorescent sensors. A heteroatom-containing organic fluorophore based on pyridine exhibits aggregation-induced emission (AIE) characteristics and can function as a fluorescent pH sensor, showing the versatility of fluorovinyl pyridine derivatives in sensory applications (Yang, Qin, Lam, Chen, Sung, Williams, & Tang, 2013).

Metal Cation Complexation

Studies on 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines have shown their potential in metal cation complexation. These materials coordinate with a wide variety of metal ions, leading to significant changes in optical properties. Such characteristics make fluorovinyl pyridines attractive for sensing applications, particularly in detecting metal ions like Zn2+, Sn2+, and Ca2+ in aqueous solutions (Hadad, Achelle, López‐Solera, García‐Martínez, & Rodríguez‐López, 2013).

Synthesis of Fluorinated Pyridines

Selective electrochemical synthesis of 4-fluoropyridine from pyridine using Et3N-3HF as both supporting electrolyte and fluorine source represents another application. This method demonstrates the feasibility of incorporating fluorine atoms into pyridine rings under mild conditions, expanding the toolkit for synthesizing fluorinated heterocycles (Fang, Tao, Kan, & Shang, 2004).

Stimuli-Responsive Materials

The development of multi-stimuli responsive materials from fluorovinyl pyridines showcases their potential in advanced applications. For example, a novel divinylanthracene derivative with pyridine units exhibits responsive fluorescence to physical pressure and chemical stimuli, suggesting its use in sensing, detection, and display devices with color-changing properties (Dong, Zhang, Tan, Wang, Chen, Li, Ye, Xu, Zou, & Tian, 2013).

Safety and Hazards

The safety and hazards associated with the use of pyridine derivatives are not well documented. It is recommended to refer to the safety data sheet of the specific compound for detailed information .

Future Directions

The future directions of research on pyridine derivatives are promising . There is a growing interest in developing novel pyridine-based drug candidates . Moreover, the development of efficient cascade reactions is highly important and appealing because of their desirable step-economy and convenience in constructing multiple chemical bonds and complex molecules in one shot .

Properties

IUPAC Name

4-(1-fluoroethenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN/c1-6(8)7-2-4-9-5-3-7/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWKKVYVZRQKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101306367
Record name Pyridine, 4-(1-fluoroethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331912-45-8
Record name Pyridine, 4-(1-fluoroethenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1331912-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-(1-fluoroethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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